molecular formula C14H9BrO3 B8484795 2-Bromo-7-methoxy-9H-xanthen-9-one

2-Bromo-7-methoxy-9H-xanthen-9-one

Cat. No. B8484795
M. Wt: 305.12 g/mol
InChI Key: ISLCWZKRUNWFMA-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

A solution of 2-bromo-7-methoxy-9H-xanthen-9-one (2.035 g, 6.7 mmol) in THF (67 ml) contained in a 250-mL RBF was cooled in a dry ice/acetone bath for 10 min to give a milky-white mixture. Trimethylsilyl methyllithium (10 ml of a 1.0 M solution in pentane, 10 mmol) was added dropwise over 5 min to give a clear orange solution. The mixture was stirred for 15 min, then acetyl chloride (0.76 ml, 11 mmol) was added dropwise, resulting in the formation of a clear, bright-yellow solution. The mixture was warmed to RT for 3 h, then an additional portion of acetyl chloride (0.25 mL) was added. The mixture was stirred for an additional 30 min before being diluted with saturated aqueous sodium bicarbonate solution (100 mL). The biphasic mixture was extracted with EtOAc (2×50 mL), and the combined organic extracts were dried over sodium sulfate, filtered, and evaporated to give a yellow solid that was used without further purification. MS m/z=303.0 [M+H]+. Calc'd for C15H12BrO2: 303.0.
Quantity
2.035 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
Name
Quantity
67 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:8]([O:16][CH3:17])=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.[CH3:19][Si](C[Li])(C)C.C(Cl)(=O)C>C1COCC1.CCCCC.C(=O)(O)[O-].[Na+]>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:8]([O:16][CH3:17])=[CH:9][CH:10]=3)[C:5](=[CH2:19])[C:4]=2[CH:3]=1 |f:5.6|

Inputs

Step One
Name
Quantity
2.035 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
67 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry ice/acetone bath for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to give a milky-white mixture
CUSTOM
Type
CUSTOM
Details
to give a clear orange solution
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a clear, bright-yellow solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid that
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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